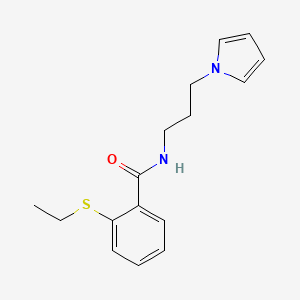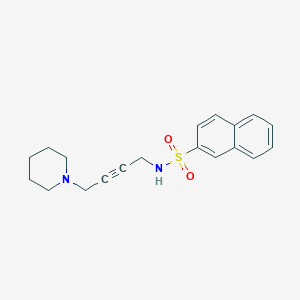![molecular formula C22H19N7O B2532856 N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798485-26-3](/img/structure/B2532856.png)
N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as benzimidazole, pyrrole, and triazole. These structures are known to confer various pharmacological properties, as evidenced by the research on related compounds.
Synthesis Analysis
The synthesis of compounds with similar structures involves multi-step reactions, starting with the formation of Schiff's bases, followed by cyclization reactions to form the desired heterocycles. For instance, the synthesis of related benzimidazole derivatives has been described, where Schiff's bases are reacted with ethyl cyanoacetate to yield pyrazole-carbonitriles, which are further modified to obtain the final compounds . Similarly, triazoles can be synthesized by reacting hydrazonoyl chlorides with nitriles or acetylenes in the presence of aluminum chloride .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of multiple nitrogen-containing rings, which are known to interact with biological targets. The imidazole ring, for example, is a common motif in drugs that target enzymes and receptors. The structural analogs of this compound have been shown to have distinct electrostatic isopotential maps, which may influence their biological activity .
Chemical Reactions Analysis
Compounds containing benzimidazole and triazole rings can undergo various chemical reactions. For example, benzimidazole derivatives can be N-methylated to alter their chemical properties . Triazoles can be formed through the reaction of acid chlorides with benzamidrazones . These reactions are crucial for the modification and optimization of the pharmacological properties of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their heterocyclic structures. Benzimidazole derivatives have been shown to possess significant antioxidant and antimicrobial activities, which can be correlated with their molecular descriptors . The lipophilicity and pKa of these compounds can affect their biological activity and pharmacokinetics, as seen in the case of pyrimidine analogs . Moreover, the presence of substituents like the trifluoromethoxy group can impact the physicochemical properties and drug-likeness of the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
This compound, due to its structural complexity, plays a significant role in synthetic chemistry, particularly in the preparation and transformation of heterocyclic compounds. Research by Katritzky et al. (1989) on the lithiation and transformation of N-(benzotriazol-1-ylmethyl) heterocycles, including pyrrole and benzimidazole derivatives, highlights the potential of such compounds for chemical modifications and the creation of new molecules with varied functional groups (Katritzky et al., 1989).
Antiviral and Antibacterial Properties
The benzamide-based derivatives, including structures similar to the one , have been explored for their antiviral and antibacterial properties. A study by Hebishy et al. (2020) discovered compounds with significant antiviral activities against the H5N1 influenza virus, indicating the potential use of such molecules in combating viral infections (Hebishy et al., 2020).
Anticancer Activity
The structural framework of compounds like N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is being investigated for its anticancer potential. Sahay and Ghalsasi (2019) explored the self-aggregation behavior of benzimidazole and triazole adducts, aiming to understand their role in anticancer activity. This research demonstrates the compound's potential in forming self-aggregated structures that could be leveraged for targeted cancer therapies (Sahay & Ghalsasi, 2019).
Propiedades
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c1-27-18-12-6-5-11-17(18)24-19(27)15-23-21(30)20-22(28-13-7-8-14-28)29(26-25-20)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBXJMHLNZTBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)
![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2532774.png)
![Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2532775.png)
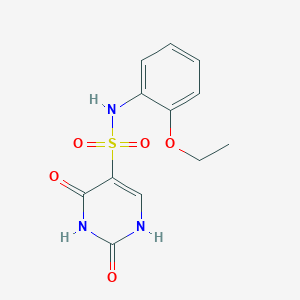
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)
![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)
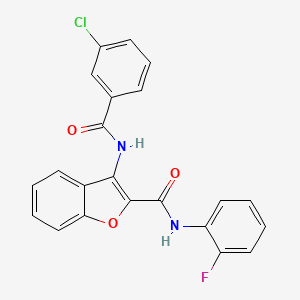

![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)
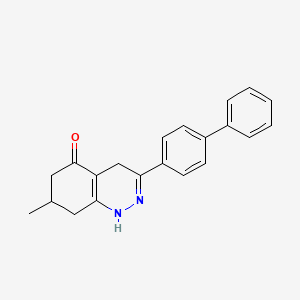
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)
